molecular formula C16H20O3 B8229174 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

Cat. No.: B8229174
M. Wt: 260.33 g/mol
InChI Key: GAWDYFPZWJGLBM-UHFFFAOYSA-N
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Description

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a hydrocoumarin derivative known for its significant biological activities, particularly its antimelanogenic properties.

Preparation Methods

The synthesis of 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin typically involves the alkylation of 7-hydroxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects primarily by inhibiting melanogenesis in melanocytes. It increases intracellular glutathione levels, which in turn interrupts the melanization process. This inhibition is achieved by affecting tyrosinase transfer and melanosome differentiation, thereby reducing melanin synthesis .

Comparison with Similar Compounds

Similar compounds include other hydrocoumarins and α-tocopherol (vitamin E). Compared to these, 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin exhibits stronger antimelanogenic activity and higher scavenging activities against reactive oxygen species . This makes it a more potent agent for applications requiring antioxidant and skin-lightening properties.

Similar Compounds

Properties

IUPAC Name

6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWDYFPZWJGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 6
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